2-6-Capreomycin IB is a cyclic polypeptide antibiotic derived from the bacterium Streptomyces capreolus. It is part of the capreomycin complex, which includes various related compounds such as capreomycin IA, IIA, and IIB. This antibiotic is primarily utilized in the treatment of multidrug-resistant tuberculosis, showcasing its significant role in combating this serious infectious disease.
The compound is produced naturally by Streptomyces capreolus, a species known for its ability to synthesize various bioactive compounds. The fermentation of this bacterium under controlled conditions yields capreomycin IB, which is then extracted and purified for medical use.
2-6-Capreomycin IB belongs to the class of aminoglycoside antibiotics. These compounds are characterized by their ability to inhibit bacterial protein synthesis, making them effective against a range of bacterial infections, particularly those caused by resistant strains.
The synthesis of 2-6-Capreomycin IB can be achieved through both natural biosynthetic pathways and chemical synthesis. The natural production involves fermentation processes, while chemical synthesis has been explored to create analogs with improved efficacy or reduced toxicity.
The biosynthesis involves the incorporation of amino acids such as serine, alanine, and 2,3-diaminopropionic acid into the cyclic structure. Recent studies have focused on asymmetric synthesis techniques that utilize chiral intermediates to create the desired stereochemistry in the compound .
In laboratory settings, synthetic routes often employ reactions such as coupling reactions and cyclization processes that yield high-purity products. For instance, specific methodologies involve the use of DCC (dicyclohexylcarbodiimide) for peptide coupling, followed by purification steps using chromatographic techniques .
The molecular structure of 2-6-Capreomycin IB features a cyclic polypeptide backbone with several unique amino acid residues contributing to its antibiotic properties. The compound includes diaminopropanoic acids and unsaturated amino acids within its macrocyclic framework.
2-6-Capreomycin IB participates in various chemical reactions typical of cyclic peptides:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The resulting derivatives may exhibit altered biological activities and pharmacokinetic profiles compared to the parent compound .
The primary mechanism through which 2-6-Capreomycin IB exerts its antibacterial effects is by binding to the bacterial ribosome. Specifically, it interacts with the 70S ribosomal unit, disrupting protein synthesis. This binding leads to the production of abnormal proteins that are detrimental to bacterial survival.
Research indicates that upon administration, approximately 52% of a 1 g dose is excreted in urine within 12 hours, highlighting its pharmacokinetic properties and suggesting significant renal clearance . Additionally, it has been shown to be nephrotoxic and ototoxic under certain conditions.
Relevant analyses indicate that 2-6-Capreomycin IB retains its structural integrity under physiological conditions, making it suitable for therapeutic applications .
2-6-Capreomycin IB has several applications across different fields:
Capreomycin IB assembly relies on a 19-gene cluster (cmnA-cmnP), spanning 44.1 kb, with five core NRPS modules orchestrating the sequential incorporation of amino acid precursors into the cyclic pentapeptide backbone. The NRPS system operates via a collinear "assembly-line" mechanism, where each module activates, thiolates, and condenses specific substrates (Table 1) [4] [8].
Table 1: NRPS Modules in Capreomycin IB Biosynthesis
Gene | Module | A-Domain Specificity | Integrated Monomers | Key Modifications |
---|---|---|---|---|
cmnA | Module 1 | L-Serine/L-Alanine | β-Ureido-dehydroalanine | Dehydration by CmnJ |
cmnA | Module 2 | L-2,3-diaminopropionic acid | (Z)-2,3-diaminoacrylic acid | α,β-desaturation by CmnJ |
cmnI | Module 3 | L-Serine | Capreomycidine* | Hydroxylation by CmnH |
cmnG | Module 4 | 2S,3R-capreomycidine | β-Lysine | Carbamoylation by CmnN |
cmnO | Module 5 | β-Lysine | Cyclic pentapeptide core | Macrocyclization by TE domain |
*Capreomycidine is derived from arginine via oxidative cyclization catalyzed by CmnD/E/F [4] [6].
The adenylation (A) domains recognize specific amino acids, while peptidyl carrier protein (PCP) domains shuttle growing intermediates between condensation (C) domains. The thioesterase (TE) domain in CmnJ catalyzes macrocyclization and release of the linear peptide, forming the scaffold for subsequent tailoring [2] [8]. This modular architecture ensures regiospecific incorporation of nonproteinogenic residues like (2S,3R)-capreomycidine—a cyclized arginine derivative critical for ribosomal binding [4] [6].
Capreomycin IB undergoes three pivotal post-assembly modifications that confer structural and functional uniqueness:
Capreomycin IB structural heterogeneity arises from variations in BGC regulation across Streptomyces strains, primarily driven by:
Table 2: Capreomycin IB Biosynthetic Gene Cluster (BGC0000316)
Gene | Function | Domain Architecture (if applicable) |
---|---|---|
cmnR | Transcriptional repressor | TetR-family DNA-binding domain |
cmnU | 16S rRNA methyltransferase | S-adenosylmethionine-binding domain |
cmnA | NRPS (Modules 1–2) | A1-PCP-C-A2-PCP-C |
cmnJ | Thioesterase/α,β-desaturase | TE domain |
cmnO | β-Lysine adenylation | A domain |
cmnP | β-Lysine ligation | Amide synthase domain |
cmnN | Carbamoyltransferase | Carbamoyl phosphate-binding domain |
This regulatory plasticity underpins natural heterogeneity in capreomycin congener ratios (IA, IB, IIA, IIB), with Cph selectively phosphorylating IA/IIA but not IB/IIB, enriching IB in fermentation broths [1] [3] [7].
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